N-[4-(diethylamino)benzyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with diethylamino, trimethoxy, and pyridinyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a diethylamine reacts with a suitable leaving group on the benzamide core.
Addition of Trimethoxy Groups: The trimethoxy groups are typically introduced via methylation reactions using methoxy reagents.
Incorporation of the Pyridinyl Group: The pyridinyl group is added through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
- N-{[4-(METHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
Uniqueness
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of the diethylamino group, which imparts specific chemical properties and potential biological activities. This distinguishes it from similar compounds with different substituents, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H31N3O4 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-3,4,5-trimethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H31N3O4/c1-6-28(7-2)21-13-11-19(12-14-21)18-29(24-10-8-9-15-27-24)26(30)20-16-22(31-3)25(33-5)23(17-20)32-4/h8-17H,6-7,18H2,1-5H3 |
InChI Key |
BMAZEWULBABYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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